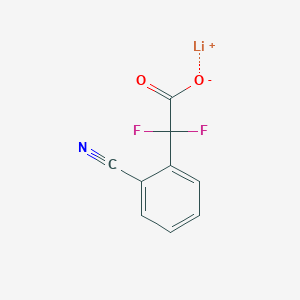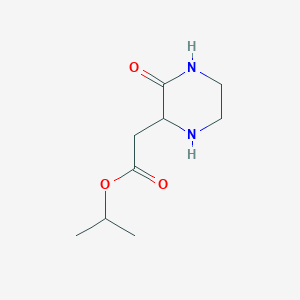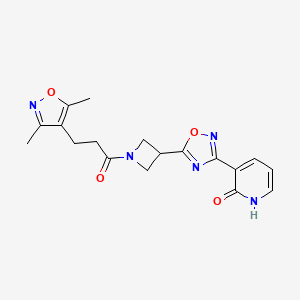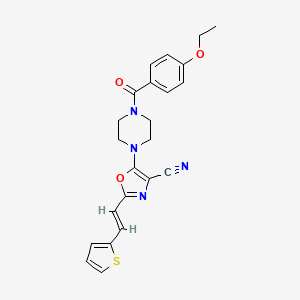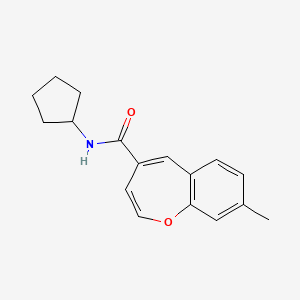![molecular formula C19H18N4O B2983268 6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380192-94-7](/img/structure/B2983268.png)
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with benzyl and propyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves the use of dry toluene as a solvent and is carried out at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazoloquinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazoloquinazoline alcohols. Substitution reactions can result in various substituted triazoloquinazolines with different functional groups.
Aplicaciones Científicas De Investigación
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Propiedades
IUPAC Name |
6-benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-8-17-20-18-15-11-6-7-12-16(15)22(19(24)23(18)21-17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLTVDHYJNUOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
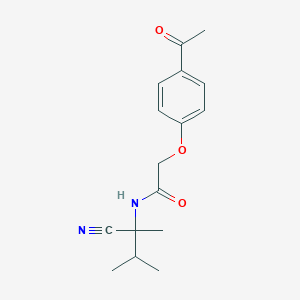
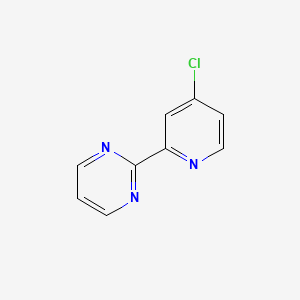
![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
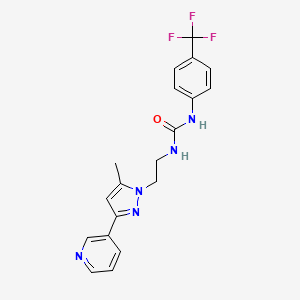
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
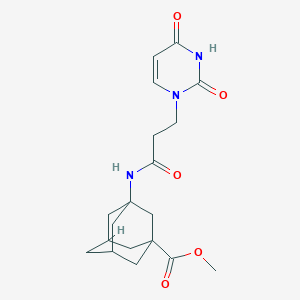
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
